4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds can lead to the formation of the desired thiazine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]thiazine-6-carboxylate: This compound shares a similar thiazine ring structure but differs in the substituents attached to the ring.
Methyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]oxazine-6-carboxylate: This compound contains an oxazine ring instead of a thiazine ring, highlighting the structural diversity within this class of compounds.
Uniqueness
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific substituents and the presence of both sulfur and nitrogen atoms within its ring structure.
Properties
Molecular Formula |
C10H8N2OS |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-methyl-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-12-8-3-2-7(5-11)4-9(8)14-6-10(12)13/h2-4H,6H2,1H3 |
InChI Key |
CTABHOQDCLBLSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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